molecular formula C8H7IN2O3 B14805523 4-Cyclopropoxy-5-iodo-2-nitropyridine

4-Cyclopropoxy-5-iodo-2-nitropyridine

Cat. No.: B14805523
M. Wt: 306.06 g/mol
InChI Key: BSISBBALVXODTN-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-iodo-2-nitropyridine is a chemical compound with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a nitro group attached to a pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-iodo-2-nitropyridine typically involves a multi-step process. One common method starts with the nitration of pyridine derivatives. For instance, pyridine N-oxide can be nitrated using a mixture of nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate can then be reacted with phosphorus trichloride to yield the desired product .

Industrial Production Methods

In an industrial setting, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-iodo-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions typically produce amino derivatives.

Scientific Research Applications

4-Cyclopropoxy-5-iodo-2-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Cyclopropoxy-5-iodo-2-nitropyridine exerts its effects involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, making the compound versatile in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-5-iodo-2-nitropyridine is unique due to its specific functional groups and their positions on the pyridine ring. This unique structure allows for a variety of chemical reactions and applications that are not possible with simpler pyridine derivatives.

Properties

Molecular Formula

C8H7IN2O3

Molecular Weight

306.06 g/mol

IUPAC Name

4-cyclopropyloxy-5-iodo-2-nitropyridine

InChI

InChI=1S/C8H7IN2O3/c9-6-4-10-8(11(12)13)3-7(6)14-5-1-2-5/h3-5H,1-2H2

InChI Key

BSISBBALVXODTN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2I)[N+](=O)[O-]

Origin of Product

United States

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